Bendamustine Isopropyl Ester

Description

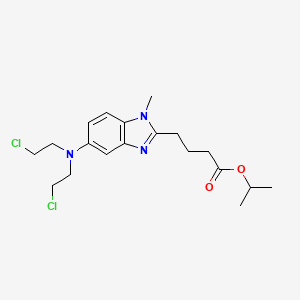

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYAAMUDJPIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies for Bendamustine Isopropyl Ester

Historical Overview of Bendamustine (B91647) Ester Synthesis Routes

The synthesis of bendamustine and its esters dates back to the 1960s in the German Democratic Republic (East Germany). personalizedmedonc.comnewdrugapprovals.orgtheoncologynurse.comwikipedia.org The initial synthesis of bendamustine was disclosed by Ozegowski and Krebs in 1963. wikipedia.orgnih.gov Subsequent developments, particularly those detailed in German patents, laid the groundwork for the synthesis of various bendamustine esters. newdrugapprovals.org A notable early method for preparing bendamustine hydrochloride involved the reaction of a 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ester with a chlorinating agent. newdrugapprovals.orggoogle.com These foundational routes typically involved the formation of an ester, such as the ethyl, methyl, propyl, or butyl ester, as a crucial intermediate. newdrugapprovals.orggoogle.comgoogleapis.com

The synthesis pathways have evolved from using hazardous reagents like ethylene (B1197577) oxide to create the bis-(2-hydroxyethyl)amino side chain to safer and more efficient methods. acs.org Early processes often resulted in the formation of impurities and were not always suitable for large-scale industrial production due to safety concerns and the generation of hazardous waste. google.comacs.org Over time, research has focused on developing more streamlined and environmentally friendly processes, leading to the multi-step synthesis commonly employed today, where the isopropyl ester is synthesized as a stable, isolable intermediate before its conversion to the final active pharmaceutical ingredient.

Preparation of Bendamustine Isopropyl Ester via Direct Esterification

While the predominant method for synthesizing this compound involves a multi-step process via a hydroxyethyl (B10761427) intermediate, the direct esterification of bendamustine with isopropanol (B130326) presents a theoretical alternative. This approach would follow the principles of a Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgsciencemadness.orgname-reaction.com

However, the direct esterification of the bendamustine free acid is challenging due to the molecule's inherent instability and the presence of the reactive bis(2-chloroethyl)amino group. This nitrogen mustard moiety is susceptible to hydrolysis and other side reactions under the acidic conditions and elevated temperatures typically required for Fischer-Speier esterification. wikipedia.org Such conditions could lead to the degradation of the bendamustine molecule, resulting in low yields and the formation of numerous impurities.

Reaction Conditions and Catalysis

For a direct esterification to be feasible, it would require mild reaction conditions and highly selective catalysts. Traditional acid catalysts like sulfuric acid or hydrochloric acid are generally too harsh. numberanalytics.com Milder catalysts, such as p-toluenesulfonic acid or certain Lewis acids, might offer better results. organic-chemistry.org The reaction would likely be performed in an excess of isopropanol, which would also serve as the solvent, to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com Removal of water as it is formed, for example through azeotropic distillation, would also be necessary to achieve a high conversion rate. organic-chemistry.org

Modern esterification techniques, such as those employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, could provide a milder alternative to traditional acid-catalyzed methods. rsc.org These methods proceed at ambient temperatures and under neutral pH, which would be more compatible with the sensitive bendamustine molecule. rsc.org

Precursor Derivatization Strategies

Given the challenges of direct esterification, the synthesis of this compound almost exclusively proceeds through the derivatization of a precursor molecule. The most common strategy involves the esterification of the butanoic acid side chain at an early stage of the synthesis, prior to the formation of the reactive nitrogen mustard group. This approach circumvents the instability issues associated with the final bendamustine molecule.

The key precursor is 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid, which is esterified to its isopropyl ester. This esterified intermediate is then converted to the bis-(2-hydroxyethyl) derivative, which is subsequently chlorinated to yield this compound. This multi-step pathway allows for the purification of intermediates at each stage, ensuring a high-purity final product.

Synthesis of Hydroxyethyl Intermediates for Subsequent Chlorination

The synthesis of the key hydroxyethyl intermediate, 4-{5-[Bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester, is a critical step in the production of this compound. This process typically starts with 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester.

The formation of the bis-(2-hydroxyethyl)amino group is achieved by reacting the amino-benzimidazole precursor with a suitable reagent. Historically, ethylene oxide was used for this transformation. acs.org However, due to its hazardous nature, alternative reagents are now preferred in industrial-scale synthesis. acs.org A common and safer alternative is the use of 2-chloroethanol (B45725) in the presence of a base.

The reaction involves the dialkylation of the primary amino group with two equivalents of 2-chloroethanol. The choice of base and solvent can influence the reaction rate and yield. Various organic and inorganic bases have been utilized, including triethylamine, diisopropylethylamine, and potassium carbonate.

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester | 2-Chloroethanol | Triethylamine | Water | 70-75 | - |

| 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester | 2-Chloroethanol | Diisopropylethylamine | Water | 85-90 | - |

| 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester | 2-Chloroethanol | Potassium Carbonate | - | 80 | - |

Data compiled from patent literature. Yields are not always explicitly stated for this specific intermediate step.

Optimization of Synthetic Pathways for Yield and Purity of Isopropyl Ester

The final step in the synthesis of this compound is the chlorination of the hydroxyethyl intermediate, 4-{5-[Bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester. The optimization of this step is crucial for maximizing the yield and purity of the final product.

The most common chlorinating agent used is thionyl chloride (SOCl₂). The reaction is typically carried out in a suitable organic solvent, with dichloromethane (B109758) being a frequent choice. The reaction temperature is a critical parameter that needs to be carefully controlled to minimize the formation of impurities. The reaction is often initiated at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature or slightly above.

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

| 4-{5-[Bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester | Thionyl Chloride | Dichloromethane | 0-5 to 25-30 | 88 |

| 4-{5-[Bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester | Thionyl Chloride | Dichloromethane | 28 to 38-40 | - |

Data compiled from patent literature. The yield can vary based on the specific conditions and work-up procedure.

Purification of the resulting this compound is typically achieved through techniques such as extraction, washing with bicarbonate and brine solutions, and precipitation or crystallization from a suitable solvent system, often involving an anti-solvent like n-heptane. Purity is assessed using methods like High-Performance Liquid Chromatography (HPLC).

Exploration of Novel Esterification Techniques

While the established synthesis of this compound is robust, the exploration of novel esterification techniques could offer improvements in terms of efficiency, sustainability, and mildness of reaction conditions.

One area of interest is the use of enzymatic catalysis. numberanalytics.com Lipases are enzymes that can catalyze esterification reactions under very mild conditions, often with high chemo-, regio-, and stereoselectivity. researchgate.netnih.govrsc.orgresearchgate.net The application of a suitable lipase (B570770) could potentially allow for the direct esterification of bendamustine or its precursors with high efficiency and minimal side product formation. thieme-connect.demdpi.com

Another avenue for exploration is the use of novel catalytic systems. For instance, N-bromosuccinimide has been reported as a catalyst for the direct esterification of aryl/alkyl acids under mild conditions. mdpi.com The use of ionic liquids as both solvents and catalysts has also been shown to enhance esterification reactions. numberanalytics.commdpi.com Furthermore, heterogeneous catalysts, such as zeolites or sulfonic acid-functionalized materials, offer the advantage of easy separation from the reaction mixture, simplifying the purification process. numberanalytics.commdpi.comgoogle.comgoogle.com

The development of atom-economical methods, such as the direct amidation of isopropenyl esters, also provides a conceptual framework for developing more efficient synthetic routes. nih.gov While not a direct esterification, such innovative approaches to bond formation could inspire novel strategies for the synthesis of bendamustine esters.

Prodrug Design Principles and Bioactivation of Bendamustine Isopropyl Ester

Theoretical Basis for Ester Prodrug Design in Oncology

The design of ester prodrugs in oncology is a well-established strategy to overcome various limitations of parent drug molecules, such as poor solubility, rapid metabolism, and limited permeability across biological membranes. lgcstandards.com By masking a polar carboxylic acid group with an ester moiety, the lipophilicity of the drug is increased. This enhanced lipophilicity can facilitate the passage of the drug across the lipid-rich cell membranes of cancer cells, a critical step for intracellular drug action. nih.gov

The core principle of this approach is that the ester prodrug is itself inactive or significantly less active than the parent drug. drugbank.com Upon distribution to the target tissue, the ester linkage is designed to be cleaved by endogenous enzymes, most commonly esterases, which are abundant in various tissues and within tumor microenvironments. lgcstandards.com This enzymatic hydrolysis unmasks the carboxylic acid, releasing the active cytotoxic agent directly at or within the cancer cells. This targeted activation can potentially increase the therapeutic index of the drug by maximizing its concentration at the site of action while minimizing systemic exposure and associated side effects. drugbank.com

Rationale for Isopropyl Ester as a Potential Prodrug Strategy

The selection of an isopropyl ester for the modification of bendamustine (B91647) is a deliberate choice rooted in established prodrug design principles. Bendamustine, an alkylating agent with a purine-like benzimidazole (B57391) ring, possesses a butyric acid substituent. theoncologynurse.comnih.gov Esterification of this carboxylic acid group to form Bendamustine Isopropyl Ester is intended to enhance its lipophilicity. nih.gov Increased lipophilicity is a key factor in improving a drug's ability to passively diffuse across cell membranes, a common hurdle for polar molecules. lgcstandards.com

The isopropyl group, being a small, branched alkyl chain, offers a balance between increased lipid solubility and susceptibility to enzymatic cleavage. The steric hindrance provided by the isopropyl group can modulate the rate of hydrolysis, potentially making the prodrug more stable in systemic circulation compared to simpler, unbranched esters like methyl or ethyl esters. nih.gov This enhanced stability could allow for a greater proportion of the prodrug to reach the tumor tissue before being prematurely hydrolyzed in the bloodstream. The ultimate goal of this strategy is to increase the intracellular concentration of the active bendamustine, thereby enhancing its cytotoxic effect on cancer cells. nih.gov

Enzymatic and Non-Enzymatic Hydrolysis Pathways of the Isopropyl Ester

The bioactivation of this compound to its active form, bendamustine, is contingent upon the cleavage of the isopropyl ester bond. This hydrolysis can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Hydrolysis: The primary route of activation for ester prodrugs is through the action of esterases, a diverse group of enzymes prevalent in plasma, the liver, and other tissues. nih.gov Specifically, unspecific cholinesterases have been implicated in the rapid cleavage of bendamustine esters. nih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing the active bendamustine and isopropanol (B130326). The rate of this enzymatic hydrolysis is a critical factor in the prodrug's pharmacokinetic profile. Studies on similar alkyl esters of bendamustine, such as the methyl and ethyl esters, have shown that they are considerably more stable than some other ester derivatives, with half-lives in plasma ranging from 41 to 116 minutes. nih.gov It is expected that the isopropyl ester would exhibit comparable or slightly greater stability due to the steric bulk of the isopropyl group.

Non-Enzymatic Hydrolysis: In addition to enzymatic action, the ester bond of this compound can undergo non-enzymatic hydrolysis. This chemical hydrolysis is dependent on the pH of the surrounding medium. Bendamustine itself is known to be unstable in aqueous solutions, undergoing hydrolysis of its nitrogen mustard moiety. researchgate.net The ester linkage of the prodrug would also be susceptible to hydrolysis, particularly under acidic or alkaline conditions. oup.comoup.com However, the rate of non-enzymatic hydrolysis is generally slower than enzyme-catalyzed cleavage under physiological conditions.

Investigation of Prodrug Activation in Relevant Biological Milieus (in vitro models)

The effectiveness of the this compound prodrug strategy has been investigated in various in vitro models, primarily using cancer cell lines. These studies aim to demonstrate the increased cytotoxicity and cellular uptake of the ester prodrug compared to the parent compound, bendamustine.

Research on a series of bendamustine esters, including simple alkyl esters structurally related to the isopropyl ester, has shown that these derivatives are significantly more potent cytotoxic agents than bendamustine itself against a range of human cancer cell lines. nih.govnih.gov For instance, alkyl esters of bendamustine displayed a 10- to 30-fold increase in cytotoxic potency compared to the parent drug. nih.gov

This enhanced cytotoxicity is strongly correlated with a pronounced increase in cellular accumulation of the ester derivatives. nih.gov The greater lipophilicity of the ester prodrugs facilitates their transport across the cancer cell membrane, leading to higher intracellular concentrations. Once inside the cell, the ester is hydrolyzed by intracellular esterases, releasing the active bendamustine to exert its DNA-alkylating effects. nih.govtheoncologynurse.com

The following tables present data from studies on bendamustine and its alkyl ester derivatives, illustrating the principles of enhanced cytotoxicity and cellular accumulation that underpin the rationale for the this compound prodrug approach.

Table 1: Comparative Cytotoxicity of Bendamustine and its Alkyl Esters in Human Cancer Cell Lines

Data extrapolated from studies on methyl and ethyl esters as representative simple alkyl esters.

| Compound | Cell Line | IC50 (µM) - Approximate Fold Decrease vs. Bendamustine |

| Bendamustine | Various | Baseline |

| Bendamustine Alkyl Esters | Various | 10 - 30x |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Accumulation of Bendamustine vs. its Alkyl Ester Derivatives

Illustrative data based on findings for related bendamustine esters.

| Compound | Cell Line | Relative Cellular Accumulation |

| Bendamustine | HT-29 (Colon Carcinoma) | Low |

| Bendamustine Alkyl Ester | HT-29 (Colon Carcinoma) | Pronounced Increase |

| Bendamustine | NCI-H460 (Lung Carcinoma) | Low |

| Bendamustine Alkyl Ester | NCI-H460 (Lung Carcinoma) | Pronounced Increase |

These in vitro findings strongly support the hypothesis that esterification of bendamustine, as with the isopropyl ester, is a viable prodrug strategy to enhance its delivery into cancer cells and, consequently, its therapeutic efficacy. nih.gov The increased potency observed with ester derivatives is a direct result of their successful bioactivation within the target cancer cells. nih.gov

Molecular and Cellular Mechanisms of Action of Bendamustine Isopropyl Ester

Mechanistic Insights into DNA Alkylation and Cross-Linking by Bendamustine (B91647) Esters

As a bifunctional alkylating agent, the active form of Bendamustine Isopropyl Ester, bendamustine, covalently attaches alkyl groups to the DNA molecule. This process is central to its cytotoxic activity. The ester form is designed to enhance cellular uptake and is then hydrolyzed within the cell to release the active bendamustine. nih.govdrugbank.com The unique structure of bendamustine, which includes a nitrogen mustard group and a benzimidazole (B57391) ring, is thought to contribute to its distinct and potent DNA-damaging capabilities. dntb.gov.ua

Formation of Interstrand and Intrastrand DNA Adducts

Once activated, bendamustine is capable of forming both interstrand and intrastrand cross-links in the DNA. drugbank.comnottingham.ac.uk Interstrand cross-links covalently bond the two opposing strands of the DNA double helix, while intrastrand cross-links connect two bases on the same strand. This extensive DNA damage is more durable and robust compared to that induced by other alkylating agents. dntb.gov.ua The formation of these adducts physically obstructs the DNA, leading to significant disruptions in normal cellular processes.

Impact on DNA Replication and Transcription

The presence of bendamustine-induced DNA adducts poses a significant barrier to the cellular machinery responsible for DNA replication and transcription. The cross-links prevent the unwinding of the DNA double helix, a critical step for both processes. Consequently, the cell's ability to synthesize new DNA and produce RNA transcripts from genetic information is severely hampered. This blockade of essential cellular functions ultimately contributes to the cessation of cell proliferation and survival.

Induction of Cellular Stress Responses and DNA Damage Pathways

The extensive DNA damage caused by this compound triggers a cascade of cellular stress responses and activates complex DNA damage signaling pathways. The cell, in its attempt to address the genetic insults, initiates a series of events that can ultimately determine its fate.

Activation of p53 and Associated Signaling Cascades

A critical component of the cellular response to DNA damage is the activation of the tumor suppressor protein p53. Studies have demonstrated that bendamustine and its esters are potent inducers of p53 expression. nih.govresearchgate.net Notably, bendamustine esters have been shown to be significantly more effective at inducing p53 at lower concentrations compared to the parent compound. nih.govresearchgate.net The activation of p53 can initiate a number of downstream signaling cascades, including the ATM-Chk2-Cdc25A and ATM-p53-p21 pathways, which play crucial roles in cell cycle arrest and the induction of apoptosis. uni-regensburg.de This p53-dependent DNA-damage stress response is a key secondary mechanism that enhances the cytotoxic potency of bendamustine. dntb.gov.ua Interestingly, bendamustine has also shown efficacy in cells with deficient p53, suggesting it can trigger cell death through p53-independent mechanisms as well. aacrjournals.org

Modulation of DNA Repair Mechanisms

In response to the DNA adducts formed by bendamustine, cells activate their DNA repair machinery. Unlike many other alkylating agents that trigger alkyltransferase-based repair, bendamustine uniquely activates the base excision repair (BER) pathway. researchgate.net The BER pathway is a complex, multi-step process responsible for repairing damaged DNA bases. The reliance on this intricate repair mechanism may contribute to the durable nature of bendamustine-induced DNA damage, as the repair process may be less efficient in handling the extensive lesions. Perturbing the BER pathway has been shown to sensitize cells to lower concentrations of bendamustine, highlighting the importance of this repair mechanism in the cellular response to the drug.

Mechanisms of Cell Death Induction

The culmination of extensive DNA damage, cell cycle arrest, and the activation of stress pathways is the induction of programmed cell death. This compound, through its active form, employs multiple strategies to eliminate cancerous cells.

The primary mechanism of cell death induced by bendamustine is apoptosis, or programmed cell death. This is often initiated through the intrinsic, or mitochondrial, pathway. The DNA damage and p53 activation lead to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn cause the release of cytochrome c from the mitochondria. aacrjournals.orgnih.gov This event triggers a cascade of caspase activation, including the cleavage of caspase-3, which ultimately leads to the systematic dismantling of the cell. bpsbioscience.comresearchgate.net Studies on bendamustine have shown that it can induce apoptosis without altering the expression levels of the anti-apoptotic protein Bcl-2 or the pro-apoptotic protein Bax. nih.gov

Apoptosis Pathways (e.g., Caspase Activation)

This compound and other ester derivatives have been shown to be highly effective cytotoxic agents, in some cases up to 100 times more so than bendamustine itself. nih.gov This increased potency is associated with a greater induction of early apoptosis in cancer cells. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism of action. While detailed molecular analyses are specific to the parent compound, bendamustine, they provide a foundational understanding of the likely pathways activated by its ester derivatives.

The process is understood to involve the activation of the DNA-damage stress response, which can initiate a p53-dependent pathway. lookchem.comresearchgate.net The p53 protein, a critical tumor suppressor, plays a role in triggering apoptosis following cellular stress, such as extensive DNA damage. nih.gov Studies on bendamustine show it induces the expression of p53. nih.gov

This signaling cascade converges on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. reactome.orgnih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which culminate in the activation of executioner caspases, such as caspase-3. nih.govmdpi.combdvets.org Initiator caspases, like caspase-8 and caspase-9, are activated first and are responsible for activating the executioner caspases. nih.govfrontiersin.org The activation of caspase-3 is a central event, leading to the cleavage of numerous cellular proteins and resulting in the characteristic morphological and biochemical changes of apoptosis. mdpi.combdvets.org In the context of bendamustine, the activation of traditional apoptosis pathways involving caspases is a recognized mechanism of cell death. researchgate.net

Table 1: Comparative Cytotoxicity of Bendamustine and its Esters in Human Cancer Cell Lines This table illustrates the enhanced potency of bendamustine esters compared to the parent compound, as measured by the half-maximal inhibitory concentration (IC₅₀) after 72 hours of incubation.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Bendamustine (1) | NCI-H460 (Large Cell Lung Cancer) | > 100 |

| This compound (2) | NCI-H460 (Large Cell Lung Cancer) | 1.8 ± 0.2 |

| Bendamustine (1) | HT-29 (Colorectal Cancer) | > 100 |

| This compound (2) | HT-29 (Colorectal Cancer) | 2.5 ± 0.3 |

Data sourced from Eichhorn et al. (2015). nih.gov

Mitotic Catastrophe and Non-Apoptotic Cell Death

Bendamustine and its derivatives can induce cell death through pathways other than apoptosis, a crucial feature for efficacy in cancer cells where apoptotic pathways are often impaired. nih.govnih.gov One of the primary alternative mechanisms is mitotic catastrophe. lookchem.comnih.govhematologyandoncology.net

Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. googleapis.com It is often triggered by the inhibition of mitotic checkpoints, which are surveillance mechanisms that ensure the proper segregation of chromosomes. lookchem.comnih.gov Bendamustine has been shown to down-regulate the expression of genes involved in mitotic checkpoints. nih.govnih.gov This disruption leads to severe DNA damage and subsequent cell death, bypassing the need for a functional apoptotic pathway. researchgate.net This mechanism may explain the compound's activity in cells that are resistant to conventional therapies which rely solely on apoptosis. nih.gov

In addition to mitotic catastrophe, other non-apoptotic cell death mechanisms may be involved. Research on bendamustine suggests it can induce a potent and rapid depletion of adenosine (B11128) triphosphate (ATP) within cells. hematologyandoncology.net This effect, which occurs independently of apoptosis, could weaken the cells and make them more susceptible to metabolic shutdown and subsequent non-apoptotic death. hematologyandoncology.net

Interference with Cell Cycle Progression (e.g., S-phase arrest)

Bendamustine demonstrates a distinct pattern of interference with the cell cycle compared to other alkylating agents. nih.gov A significant effect observed in various experimental models is the arrest of cells in the S-phase of the cell cycle. nih.gov The S-phase is the period when the cell synthesizes new DNA, replicating its genome before division. elifesciences.org Halting the cell cycle at this stage prevents the cell from proceeding to mitosis and proliferation. wikipedia.org

Studies have shown that bendamustine causes a significantly greater number of T-cell lymphoma cells to be arrested in the S-phase compared to other agents like chlorambucil. nih.gov This effect is not limited to one cell type and has also been observed in multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines. nih.gov This S-phase arrest is a direct consequence of the DNA damage inflicted by the compound, which activates cellular checkpoints to halt DNA replication and prevent the propagation of damaged genetic material. nih.govwikipedia.org

Table 2: Cell Lines Exhibiting S-phase Arrest Upon Treatment with Bendamustine This table summarizes findings from various experimental models where bendamustine was shown to induce S-phase arrest.

| Cell Line Type | Finding | Reference |

|---|---|---|

| T-cell lymphoma | Significantly more cells arrested in S-phase compared to chlorambucil. | nih.gov |

| Multiple Myeloma (MM) | S-phase arrest observed in experimental models. | nih.gov |

| Mantle Cell Lymphoma (MCL) | S-phase arrest observed in cell lines. | nih.gov |

Preclinical Pharmacological Investigations of Bendamustine Isopropyl Ester

Comparative Cytotoxic Efficacy in Cancer Cell Lines (in vitro)

The in vitro cytotoxic potential of Bendamustine (B91647) Isopropyl Ester has been evaluated to understand its efficacy against various cancer cell lines. These studies are fundamental in characterizing the compound's anticancer activity at a cellular level.

Dose-Response Relationships and Potency Profiling

A key study by Huber et al. (2015) investigated the cytotoxic effects of several bendamustine esters, including the isopropyl ester (referred to as compound 3 in the study), against a panel of human cancer cell lines. plos.org The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

The research demonstrated that alkyl esters of bendamustine, including the isopropyl ester, exhibit a significantly higher cytotoxic potency compared to the parent compound, bendamustine. plos.org Specifically, the alkyl esters were found to be approximately 10- to 30-fold more potent than bendamustine itself. plos.org This increased potency suggests that the esterification of bendamustine's carboxylic acid moiety can lead to a more effective cytotoxic agent at the cellular level. plos.org

The table below summarizes the IC50 values for Bendamustine Isopropyl Ester against various human cancer cell lines as determined by the crystal violet assay after a 96-hour incubation period. plos.org

| Cell Line | Tumor Type | IC50 of this compound (µM) | IC50 of Bendamustine (µM) | Potency Increase (Fold) |

| Jurkat | Acute T-cell leukemia | 2.0 | 59 | ~30 |

| Ramos | Burkitt's lymphoma | 1.1 | 37 | ~34 |

| U-937 | Histiocytic lymphoma | 1.6 | 45 | ~28 |

| SK-ES-1 | Ewing's sarcoma | 1.3 | 36 | ~28 |

| A-673 | Rhabdomyosarcoma | 1.8 | 44 | ~24 |

| HT-29 | Colorectal adenocarcinoma | 4.8 | >100 | >21 |

| NCI-H460 | Large cell lung cancer | 1.8 | 40 | ~22 |

| A-549 | Lung carcinoma | 2.5 | 60 | ~24 |

| MeWo | Malignant melanoma | 2.1 | 58 | ~28 |

Data sourced from Huber S, et al. (2015). plos.org

Activity Spectrum Across Hematologic and Solid Tumor Cell Types

The preclinical investigations reveal that this compound possesses a broad spectrum of cytotoxic activity against both hematologic and solid tumor cell lines. plos.org As detailed in the table above, the compound demonstrated efficacy against various cancer types, including leukemias, lymphomas, sarcomas, and carcinomas. plos.org

Notably, this compound showed significant activity against cell lines derived from solid tumors such as colorectal adenocarcinoma (HT-29), large cell lung cancer (NCI-H460), lung carcinoma (A-549), and malignant melanoma (MeWo). plos.org This is particularly relevant as some of these solid tumor cell lines are known to be resistant to the parent compound, bendamustine. plos.org The enhanced potency of the isopropyl ester against these cell lines suggests a potential for a broader therapeutic window compared to bendamustine. plos.org

Antiproliferative Activity Assessments in Diverse Cellular Models

The antiproliferative activity of this compound is a direct consequence of its cytotoxic effects. The inhibition of cell proliferation is a primary mechanism through which anticancer agents exert their therapeutic effect. The data from the in vitro cytotoxicity studies, particularly the dose-response curves, inherently provide an assessment of the compound's antiproliferative capabilities. plos.org

The increased potency of this compound, as evidenced by its lower IC50 values compared to bendamustine, indicates a superior antiproliferative activity in the tested cell lines. plos.org This enhanced activity is thought to be potentially linked to a higher cellular accumulation of the ester derivative compared to the parent compound. plos.org The neutral charge of the alkyl esters may facilitate easier passage through the cell membrane, leading to higher intracellular concentrations and, consequently, greater antiproliferative effects. plos.org

Evaluations in Preclinical Animal Models (e.g., Xenograft Studies)

As of the latest available scientific literature, specific preclinical in vivo data from xenograft studies for this compound are not publicly available. Such studies are crucial for evaluating the efficacy of a drug candidate in a living organism, providing insights into its ability to inhibit tumor growth and confer a survival benefit.

Tumor Growth Inhibition Efficacy

While direct evidence for this compound is lacking, studies on other bendamustine esters have been conducted. For instance, a dodecanol (B89629) alkyl ester of bendamustine, formulated as nanoparticles (RXDX-107), has been shown to significantly reduce tumor growth in human non-small cell lung cancer (NSCLC) xenograft models. longdom.org This formulation also demonstrated single-agent anti-tumor activities, including tumor regression in multiple patient-derived xenograft (PDX) models of solid tumors such as breast, lung, and ovarian cancer. longdom.org It is important to emphasize that these findings are for a different ester and formulation and cannot be directly extrapolated to this compound.

Survival Benefit in Disease Models

Similarly, specific data on the survival benefit conferred by this compound in preclinical disease models are not available in the reviewed literature. In vivo studies with other bendamustine formulations, such as an oral formulation of bendamustine, have shown a significant reduction in tumor growth and prolonged survival in xenograft models of mantle cell lymphoma. preprints.org These studies underscore the potential of bendamustine derivatives and novel formulations in providing survival benefits in preclinical settings. However, dedicated in vivo studies are required to ascertain the specific survival benefits of this compound.

Synergistic and Additive Effects in Combination with Other Anticancer Agents (in vitro, preclinical models)

No specific preclinical data on the synergistic or additive effects of this compound in combination with other anticancer agents is available in the reviewed scientific literature.

Cellular Uptake, Distribution, and Transport Mechanisms of Bendamustine Esters

Quantitative Analysis of Cellular Accumulation (in vitro)

A primary indicator of a drug's potential efficacy is its ability to accumulate within target cells. Analytical studies have demonstrated that both neutral and basic esters of bendamustine (B91647) exhibit markedly enhanced cellular accumulation compared to the parent compound. nih.govscienceopen.complos.org This increased uptake is believed to be a significant factor contributing to their superior cytotoxic potency. plos.orgnih.gov

In vitro investigations using High-Performance Liquid Chromatography (HPLC) have quantified the amount of cell-associated bendamustine and its ester derivatives in various human cancer cell lines. nih.govplos.org For instance, studies on colon carcinoma (HT-29) and lung carcinoma (NCI-H460) cells, which are typically resistant to bendamustine, revealed a pronounced accumulation of the ester forms. nih.govplos.org After a 10-minute incubation period with a 30 μM concentration of each compound, the cellular levels of the esters were significantly higher than that of bendamustine. nih.govplos.org This suggests that the esterification of bendamustine's carboxylic acid group facilitates its entry and retention within solid tumor cells. plos.org

The table below presents a summary of the comparative cellular accumulation findings for bendamustine and one of its representative neutral esters in two different cancer cell lines.

Table 1: Comparative Cellular Accumulation of Bendamustine vs. a Representative Neutral Ester Data synthesized from findings indicating significantly higher accumulation of esters compared to the parent compound.

| Compound | Cell Line | Relative Cellular Accumulation (Compared to Bendamustine) |

|---|---|---|

| Bendamustine | HT-29 (Colon Carcinoma) | Baseline |

| Bendamustine Neutral Ester | HT-29 (Colon Carcinoma) | Significantly Higher |

| Bendamustine | NCI-H460 (Lung Carcinoma) | Baseline |

| Bendamustine Neutral Ester | NCI-H460 (Lung Carcinoma) | Significantly Higher |

Investigation of Passive Diffusion and Active Transport Processes

The movement of drugs across the cell membrane occurs primarily through two main pathways: passive diffusion and active transport. tutorchase.comnih.gov Passive diffusion is the movement of substances across a membrane from a region of higher concentration to one of lower concentration, a process that does not require cellular energy. tutorchase.comustb.ac.id In contrast, active transport moves substances against their concentration gradient and requires energy, typically in the form of ATP, and the involvement of carrier proteins. tutorchase.comustb.ac.id

The significantly higher cellular uptake of bendamustine esters compared to the parent drug suggests an enhanced ability to cross the cell membrane. nih.govplos.org This could be attributed to improved passive diffusion due to altered physicochemical properties, or the involvement of active transport mechanisms. nih.govnih.gov The process by which a substance moves is often not exclusive; both passive and active transport can contribute to a drug's intracellular accumulation. nih.gov The benzimidazole (B57391) ring structure within bendamustine may itself play a role by facilitating transport into the nucleus. nih.gov

Role of Organic Cation Transporters (OCTs) and Efflux Transporters (e.g., P-glycoprotein, BCRP)

To investigate the potential role of active transport, studies have focused on specific transporter families known to handle various drug molecules.

Organic Cation Transporters (OCTs): Organic Cation Transporters are a family of proteins that mediate the uptake of a wide range of organic cations. mdpi.com Given that some bendamustine esters are basic and carry a positive charge under physiological conditions, it was hypothesized that OCTs could be involved in their cellular uptake. nih.govscienceopen.com Functional studies were performed using HEK293 cells engineered to express OCT1 and OCT3 transporters. nih.gov The results showed that certain basic bendamustine esters could inhibit the transport activity of OCT1 and OCT3, suggesting an interaction with these transporters. nih.govnih.gov However, this hypothesis was not conclusively supported when comparing the expression levels of OCT1 and OCT3 across a panel of human cancer cells, indicating that while an interaction exists, it may not be the primary mechanism of uptake in all cell types. nih.govscienceopen.com

Efflux Transporters (P-glycoprotein, BCRP): Efflux transporters are proteins that actively pump substrates out of the cell, often leading to multidrug resistance in cancer. nih.gov Key members of this family include P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.gov In vitro data for the parent compound, bendamustine, suggest that P-gp and BCRP may play a role in its distribution. While the interaction of bendamustine esters with these specific efflux pumps has not been fully elucidated, this remains an important area for investigation, as overcoming efflux-mediated resistance is a critical goal in cancer therapy. nih.gov

Metabolism and Biotransformation Pathways Preclinical and in Vitro

Characterization of Isopropyl Ester Hydrolysis in Biological Fluids (in vitro, ex vivo)

Specific in vitro or ex vivo studies detailing the hydrolysis of bendamustine (B91647) isopropyl ester in biological fluids such as plasma or serum are not extensively available in publicly accessible literature. However, the fundamental principle of ester prodrugs is their conversion to the active carboxylic acid form through the action of esterases present in biological fluids and tissues. scirp.org It is anticipated that bendamustine isopropyl ester undergoes rapid hydrolysis to bendamustine and isopropanol (B130326) upon introduction into a biological system. This process is crucial for the prodrug to exert its therapeutic effect, as the ester form is considered less active than the parent compound. The instability of bendamustine itself in aqueous solutions, where it undergoes hydrolysis of its bis-2-chloroethylamino group, is well-documented. google.comjocpr.com This inherent chemical lability underscores the importance of the initial ester cleavage to release the active moiety.

Identification of Metabolites and Their Relative Biological Activity

Once this compound is hydrolyzed to bendamustine, the subsequent metabolism of bendamustine is well-characterized. Bendamustine is primarily metabolized through two main pathways: hydrolysis and oxidation. nih.govdrugbank.com

The major metabolic route is the non-enzymatic hydrolysis of the chloroethyl side chains, leading to the formation of metabolites with significantly lower cytotoxic activity. nih.govpersonalizedmedonc.combendekahcp.com The primary hydrolytic metabolites are:

Monohydroxy-bendamustine (HP1) : Formed by the replacement of one chloroethyl group with a hydroxyethyl (B10761427) group. google.com

Dihydroxy-bendamustine (HP2) : Formed by the replacement of both chloroethyl groups with hydroxyethyl groups. google.com

A minor, yet significant, pathway for bendamustine metabolism involves oxidation by the cytochrome P450 (CYP) isoenzyme CYP1A2. nih.govpersonalizedmedonc.com This pathway leads to the formation of two active metabolites:

N-desmethyl-bendamustine (M4) : Formed by the demethylation of the benzimidazole (B57391) ring. nih.gov

γ-hydroxybendamustine (M3) : Formed by the γ-oxidation of the butyric acid side chain. nih.gov

The cytotoxic activity of these metabolites varies significantly. While HP1 and HP2 are considered to have low activity, M3 and M4 are active. nih.govdrugbank.com However, the plasma concentrations of M3 and M4 are substantially lower than that of the parent compound, at approximately 1/10 and 1/100th the concentration of bendamustine, respectively. nih.govpersonalizedmedonc.com Consequently, the primary cytotoxic effect is attributed to the parent drug, bendamustine. drugbank.compersonalizedmedonc.com

Metabolites of Bendamustine and Their Characteristics

| Metabolite | Metabolic Pathway | Relative Plasma Concentration | Biological Activity |

|---|---|---|---|

| Monohydroxy-bendamustine (HP1) | Hydrolysis (Non-enzymatic) | - | Low |

| Dihydroxy-bendamustine (HP2) | Hydrolysis (Non-enzymatic) | - | Low |

| N-desmethyl-bendamustine (M4) | Oxidation (CYP1A2) | ~1/100th of Bendamustine | Active |

| γ-hydroxybendamustine (M3) | Oxidation (CYP1A2) | ~1/10th of Bendamustine | Active |

Enzymatic Systems Involved in Ester Cleavage (e.g., Esterases)

The cleavage of the isopropyl ester bond of this compound is presumed to be mediated by carboxylesterases. scirp.org These enzymes are ubiquitous in the body, found in high concentrations in the liver, plasma, and intestine, and are responsible for the hydrolysis of a wide variety of ester-containing prodrugs. scirp.org The specific carboxylesterase isozymes involved in the hydrolysis of this compound have not been identified in the available literature.

Following the release of bendamustine, the enzymatic system involved in its further metabolism is primarily CYP1A2, which is responsible for the formation of the active metabolites M3 and M4. researchgate.nettga.gov.au In vitro studies have shown that bendamustine does not significantly inhibit other major CYP isoenzymes such as CYP2C9/10, CYP2D6, CYP2E1, or CYP3A4/5, suggesting a low potential for drug-drug interactions related to these pathways. nih.govfda.gov

Assessment of Systemic Biotransformation in Preclinical Models

Preclinical studies, primarily in rats, have been instrumental in elucidating the metabolic fate of bendamustine. ebi.ac.uk These studies have shown that bendamustine is extensively metabolized. nih.gov The metabolic pathways observed in rats are generally consistent with those found in humans, including hydrolysis, N-demethylation, and γ-hydroxylation. ebi.ac.uk Following administration of radiolabeled bendamustine in preclinical models, the majority of the radioactivity is recovered in the feces, with a smaller portion in the urine. personalizedmedonc.comnih.gov

A human mass balance study using [14C]bendamustine confirmed these findings, showing that the drug is extensively metabolized into numerous compounds. ebi.ac.uk A total of 25 bendamustine-related compounds were detected in human urine. ebi.ac.uk The major routes of clearance are hydrolysis and, to a lesser extent, hepatic metabolism via CYP1A2. tga.gov.au The primary metabolites excreted in urine, in descending order of amount, are monohydroxy-bendamustine, bendamustine, dihydroxy-bendamustine, an oxidized metabolite, and N-desmethyl bendamustine. tga.gov.au

Structure Activity Relationship Sar Studies of Bendamustine Esters

Influence of Ester Moiety on Cytotoxicity and Cellular Uptake

The conversion of the carboxylic acid group of bendamustine (B91647) into an ester is a fundamental prodrug strategy that significantly enhances its cytotoxic profile. Research demonstrates that bendamustine esters are substantially more potent cytotoxic agents than the parent compound across a wide range of human cancer cell lines, including those resistant to bendamustine. nih.govnih.gov This increased potency is largely attributed to improved cellular accumulation. nih.govplos.org

The esterification of the polar carboxylic acid group increases the lipophilicity of the molecule, which is believed to facilitate easier passage across the lipid-rich cell membrane. googleapis.com Once inside the cell, the ester can be hydrolyzed by intracellular esterases to release the active bendamustine. This strategy effectively increases the intracellular concentration of the active agent.

Studies have shown that this enhanced cytotoxicity is not limited to simple alkyl esters but is even more pronounced in esters containing basic moieties, such as a pyrrolidinoethyl group. nih.govplos.org These basic esters are positively charged under physiological conditions and exhibit a pronounced cellular accumulation compared to both bendamustine and its neutral alkyl esters. nih.gov This suggests that organic cation transporters (OCTs) may be involved in their transport into cancer cells, further boosting their intracellular concentration and cytotoxic effect. nih.govnih.gov The levels of cellular enrichment correlate well with the observed antiproliferative activities, underscoring the critical role of the ester moiety in improving drug delivery to its site of action. plos.org

| Compound | Cell Line (Tumor Entity) | IC₅₀ (µM) | Fold Increase in Potency vs. Bendamustine |

| Bendamustine | SK-ES-1 (Ewing's sarcoma) | ~10 | - |

| HT-29 (Colorectal carcinoma) | >100 | - | |

| NCI-H460 (Large cell lung cancer) | >100 | - | |

| Bendamustine Methyl Ester | SK-ES-1 (Ewing's sarcoma) | ~0.2 | ~50x |

| HT-29 (Colorectal carcinoma) | 2.9 | >34x | |

| NCI-H460 (Large cell lung cancer) | 3.5 | >28x | |

| Bendamustine Ethyl Ester | SK-ES-1 (Ewing's sarcoma) | ~0.2 | ~50x |

| HT-29 (Colorectal carcinoma) | 3.3 | >30x | |

| NCI-H460 (Large cell lung cancer) | 4.0 | >25x | |

| Bendamustine Mofetil Ester | SK-ES-1 (Ewing's sarcoma) | 0.9 | ~11x |

| HT-29 (Colorectal carcinoma) | 3.3 | >30x | |

| NCI-H460 (Large cell lung cancer) | 3.0 | >33x |

Data compiled from studies on various human cancer cell lines after 96 hours of exposure. IC₅₀ values represent the concentration required to inhibit 50% of cell growth. nih.govplos.org

Comparison of Alkyl Ester Length and Branching on Biological Activity

The structure of the alkyl ester chain, including its length and branching, plays a significant role in the biological activity and stability of bendamustine derivatives. Simple, short-chain alkyl esters, such as the methyl and ethyl esters, demonstrate a remarkable increase in cytotoxicity—up to 30-fold compared to the parent bendamustine. nih.gov There are only minor differences in potency observed between the methyl and ethyl esters across various cancer cell lines. nih.gov While specific cytotoxic data for bendamustine isopropyl ester is not detailed in comparative studies, its synthesis has been documented, and its activity is expected to align with the trend of other short-chain alkyl esters, providing a significant enhancement over the parent compound. googleapis.com

Branching within the ester moiety has been investigated as a strategy to modulate the compound's stability. While ester prodrugs can enhance cellular uptake, they are often susceptible to rapid enzymatic cleavage in plasma by esterases, which can limit their effectiveness. uwtsd.ac.uk Introducing steric hindrance near the ester bond, for example through branching, can increase stability against enzymatic hydrolysis. Studies have shown that substituting a labile ester moiety with a branched ester or an amide can markedly increase the compound's stability in blood plasma. uwtsd.ac.ukresearchgate.net This improved stability can lead to a longer half-life in circulation, allowing for better tumor accumulation.

| Ester Modification | Key Finding | Implication for Biological Activity |

| Short-chain Alkyl Esters (Methyl, Ethyl) | Show a 10- to 30-fold increase in cytotoxic potency compared to bendamustine. nih.gov | Increased lipophilicity enhances cellular uptake. |

| Branched Esters | Introduction of branching increases stability against enzymatic hydrolysis in plasma. uwtsd.ac.ukresearchgate.net | Potentially longer half-life and improved pharmacokinetic profile. |

| Basic Esters (e.g., Pyrrolidinoethyl ester) | Exhibit the highest cytotoxic potency (60- to 120-fold increase) and cellular accumulation. nih.gov | Positive charge may facilitate uptake via organic cation transporters. |

Modification of the Benzimidazole (B57391) Moiety and its Impact on Ester Function

The benzimidazole scaffold is a critical component of bendamustine, contributing to its unique anticancer activity, possibly through antimetabolite properties or by influencing DNA repair mechanisms. plos.org Modifications to this ring system, such as altering the position of the nitrogen mustard group, can have a profound impact on the drug's efficacy and, by extension, the function of its ester derivatives.

One significant modification is the relocation of the bis(2-chloroethyl)amine (B1207034) group from the 5-position to the 6-position of the benzimidazole ring, creating an isomer known as 6-isobendamustine. uwtsd.ac.uk This structural change alters the electronic and steric properties of the molecule. uwtsd.ac.uk When both bendamustine and 6-isobendamustine were converted into ester or amide derivatives, the resulting compounds showed a striking enhancement in cytotoxicity compared to their parent acids, which were largely ineffective against the tested solid tumor cell lines. uwtsd.ac.uk This indicates that the benefits of esterification—namely, improved cellular uptake—apply to structural isomers of the core molecule as well. The isobendamustine derivatives demonstrated potent cytotoxic or cytocidal effects, suggesting that the 6-position is also a viable attachment point for the nitrogen mustard group in the design of new, highly active agents. uwtsd.ac.uk

| Compound Series | Modification | Effect on Cytotoxicity |

| Bendamustine | Nitrogen mustard at 5-position (parent acid). | Ineffective against selected solid tumor cells at concentrations up to 50 µM. uwtsd.ac.uk |

| Bendamustine Ester/Amide Derivatives | Esterification/amidation of the parent acid. | Strikingly enhanced cytotoxic/cytocidal effects at concentrations above 1 µM. uwtsd.ac.uk |

| 6-Isobendamustine | Nitrogen mustard at 6-position (parent acid). | Ineffective against selected solid tumor cells at concentrations up to 50 µM. uwtsd.ac.uk |

| 6-Isobendamustine Ester/Amide Derivatives | Esterification/amidation of the 6-isoform. | Strikingly enhanced cytotoxic/cytocidal effects at concentrations above 1 µM. uwtsd.ac.uk |

Rational Design of Novel Ester Derivatives for Enhanced Efficacy

The rational design of new bendamustine ester derivatives is guided by the structure-activity relationships observed in initial studies. The primary goal is to create novel compounds with an optimal balance of lipophilicity, stability, and cellular uptake to maximize therapeutic efficacy. researchgate.netresearchgate.net

Key strategies in the rational design of bendamustine esters include:

Introduction of Basic Moieties: Based on the finding that basic esters exhibit superior cellular uptake and cytotoxicity, a key design approach involves attaching ester groups that contain a terminal amine (e.g., pyrrolidinoethyl, morpholinoethyl). nih.govuni-regensburg.de These groups are protonated at physiological pH, and the resulting positive charge is thought to leverage transport mechanisms like OCTs for highly efficient entry into cancer cells. nih.gov

Improving Plasmatic Stability: A significant challenge for ester prodrugs is their rapid cleavage in the bloodstream. To counter this, derivatives are designed with increased steric bulk around the ester linkage. uwtsd.ac.ukresearchgate.net This can be achieved by using branched alcohols (e.g., creating a branched ester) or by replacing the ester with a more stable bioisostere, such as an amide. uwtsd.ac.uk

Modifying the Core Scaffold: Altering the benzimidazole ring system, as seen with 6-isobendamustine, opens up new avenues for drug design. uwtsd.ac.uk This demonstrates that the core pharmacophore can be fine-tuned to potentially alter target interaction or metabolic profile, with the ester function serving to ensure efficient cellular delivery.

By combining these approaches, novel derivatives can be engineered to possess multiple advantageous properties simultaneously, such as the high potency conferred by a basic ester and the improved pharmacokinetic profile conferred by a more stable, branched structure. This multi-pronged design strategy aims to produce next-generation bendamustine compounds with significantly enhanced efficacy against a broad spectrum of cancers. frontiersin.org

Computational Chemistry and Molecular Modeling of Bendamustine Isopropyl Ester

Molecular Docking Studies with Proposed Biological Targets (e.g., DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For bendamustine (B91647) and its derivatives, the primary biological target is deoxyribonucleic acid (DNA).

While direct molecular docking studies specifically on bendamustine isopropyl ester are not extensively available in the public domain, significant research has been conducted on the parent molecule, bendamustine. These studies provide a robust framework for understanding how the isopropyl ester derivative might interact with DNA.

Studies involving bendamustine have shown that it binds to the minor groove of the DNA double helix. physchemres.orgmdpi.com The interaction is characterized by both covalent and non-covalent interactions. The nitrogen mustard moiety of bendamustine is responsible for the alkylation of DNA bases, primarily the N7 atom of guanine (B1146940), leading to the formation of covalent bonds that cause DNA damage and trigger apoptosis in cancer cells. mdpi.comnih.gov

In addition to covalent bonding, hydrogen bonds and electrostatic interactions play a crucial role in the stability of the bendamustine-DNA complex. mdpi.com The benzimidazole (B57391) ring and the butanoic acid side chain of bendamustine are involved in these non-covalent interactions. For instance, the nitrogen and oxygen atoms in the bendamustine structure can form intermolecular hydrogen bonds with the DNA bases. mdpi.com

Table 1: Predicted Interaction Types in Bendamustine and this compound with DNA

| Interacting Moiety | Bendamustine Interaction with DNA | Predicted this compound Interaction with DNA |

| Nitrogen Mustard | Covalent alkylation of guanine N7. mdpi.comnih.gov | Covalent alkylation of guanine N7 (unchanged mechanism). |

| Benzimidazole Ring | π-π stacking with DNA bases, hydrogen bonding. mdpi.com | π-π stacking with DNA bases, hydrogen bonding (largely unchanged). |

| Butanoic Acid Side Chain | Hydrogen bonding via carboxylic acid group. mdpi.com | Altered hydrogen bonding potential due to esterification. Potential for new van der Waals contacts from the isopropyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netmdpi.com These models are instrumental in predicting the activity of new compounds and in guiding the synthesis of more potent analogues.

Specific QSAR studies focusing exclusively on a series of bendamustine esters, including the isopropyl ester, are not readily found in published literature. However, the principles of QSAR can be applied to understand the potential impact of esterification on the cytotoxic activity of bendamustine.

A hypothetical QSAR study on bendamustine esters would involve synthesizing a series of ester derivatives with varying alkyl groups (e.g., methyl, ethyl, propyl, isopropyl, butyl). The cytotoxicity of these compounds would be determined against various cancer cell lines. Subsequently, a range of molecular descriptors would be calculated for each ester. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. These would reflect how the ester group modifies the electron distribution in the molecule, which could affect reactivity and non-covalent interactions.

Steric Descriptors: Molecular volume, surface area, specific shape indices. These would quantify the size and shape of the ester group, which is crucial for fitting into the DNA minor groove.

Hydrophobicity Descriptors: LogP (partition coefficient). The hydrophobicity of the ester group would significantly influence cell membrane permeability and interaction with the hydrophobic parts of the DNA binding site.

A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). Such a model could reveal, for instance, that an optimal level of hydrophobicity and a specific steric profile of the ester group are required for maximum cytotoxic effect. While a specific QSAR model is not available, studies on other anticancer agents have successfully used this approach to optimize activity. researchgate.netnih.gov

Prediction of Binding Affinities and Molecular Interactions

The prediction of binding affinity, often expressed as the binding free energy (ΔG), is a key goal of computational modeling as it quantifies the strength of the interaction between a ligand and its target. A more negative ΔG indicates a stronger and more stable complex.

For this compound, predicting the precise binding affinity to DNA without experimental data is challenging. However, computational methods can provide estimates. Molecular docking programs can calculate scoring functions that are proportional to the binding affinity. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed on the docked poses to calculate the binding free energy.

The non-covalent contribution to the binding affinity would be influenced by the isopropyl ester group. The replacement of the carboxylic acid with the isopropyl ester removes a potential hydrogen bond donor and acceptor. However, the isopropyl group introduces a more hydrophobic moiety, which could lead to favorable hydrophobic interactions with the nonpolar floor of the DNA minor groove. The net effect on the binding affinity would depend on the balance of these lost and gained interactions.

Table 2: Hypothetical Contribution to Binding Affinity for this compound with DNA

| Interaction Type | Estimated Contribution to Binding Affinity | Rationale |

| Covalent Alkylation | Highly Favorable (Large negative ΔG) | Formation of a stable covalent bond is the primary mechanism of action. |

| Hydrogen Bonding | Modified (Potentially less favorable) | Loss of the carboxylic acid group reduces hydrogen bonding capacity compared to the parent compound. |

| Van der Waals & Hydrophobic Interactions | Potentially More Favorable | The isopropyl group can engage in more extensive hydrophobic contacts within the DNA minor groove. |

| Electrostatic Interactions | Modified | The change from a carboxylate anion (at physiological pH) to a neutral ester will alter the electrostatic profile. |

Computational Studies on Conformational Dynamics and Reactivity

Conformational Dynamics: this compound is a flexible molecule with several rotatable bonds, particularly in the butanoic acid ester side chain. The three-dimensional conformation of the molecule is crucial for its ability to fit into the DNA minor groove and to position the reactive nitrogen mustard group correctly for alkylation.

Computational methods like molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound. physchemres.org An MD simulation would track the movements of all atoms in the molecule over time, providing insights into the preferred conformations and the flexibility of different parts of the molecule. Such studies on the parent bendamustine have been performed to understand its stability in complex with proteins. physchemres.org For the isopropyl ester, an MD simulation could reveal how the bulkier ester group affects the conformational freedom of the side chain and whether it favors a specific orientation that is conducive to DNA binding.

Reactivity: The reactivity of the nitrogen mustard group is central to the cytotoxic action of bendamustine and its esters. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of these compounds. nih.govacs.org

DFT studies on bendamustine have provided insights into its electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govacs.org The reactivity of the nitrogen mustard is dependent on the formation of a highly electrophilic aziridinium (B1262131) ion intermediate. The rate of formation of this intermediate is influenced by the electron-donating or electron-withdrawing nature of the rest of the molecule.

The esterification of the carboxylic acid group in bendamustine to form the isopropyl ester would have a modest electronic effect on the benzimidazole ring system and, consequently, on the nitrogen mustard moiety. By replacing the electron-withdrawing carboxylic acid with a slightly less electron-withdrawing ester group, the electron density on the benzimidazole ring might be slightly altered. This could subtly modulate the reactivity of the nitrogen mustard group. Quantum chemical calculations could precisely quantify this effect by calculating the activation energy for the formation of the aziridinium ion for both bendamustine and its isopropyl ester.

Novel Formulations and Drug Delivery Approaches for Bendamustine Esters in Research

Development of Nanoparticle-Based Delivery Systems (e.g., PLGA nanoparticles)

The encapsulation of chemotherapeutic agents into nanoparticle-based systems, such as those made from poly(lactic-co-glycolic acid) (PLGA), is a widely explored strategy to improve drug stability, control release, and enable targeted delivery. nih.govmdpi.com Numerous studies have detailed the formulation of bendamustine (B91647) hydrochloride in PLGA and PEG-PLGA nanoparticles. nih.govresearchgate.net These studies demonstrate the feasibility of improving the stability and anticancer efficacy of the parent drug. nih.gov

However, there is a lack of specific published research detailing the development and characterization of PLGA nanoparticles loaded with Bendamustine Isopropyl Ester. While PLGA is a well-established biodegradable polymer approved by the U.S. Food and Drug Administration for drug delivery applications, its specific use with this particular ester has not been described in the available scientific reports. nih.govnih.gov

Encapsulation Strategies for Enhanced Stability and Controlled Release (in vitro)

The primary goal of encapsulating bendamustine is to protect its nitrogen mustard moiety from hydrolysis, thereby enhancing its stability and allowing for a controlled release profile. researchgate.netnih.gov For the parent compound, bendamustine, encapsulation within polymeric matrices has been shown to improve stability in neutral and alkaline media. researchgate.net In vitro release studies of bendamustine-loaded nanoparticles often show a sustained-release pattern, which is critical for maintaining therapeutic concentrations over time. nih.govresearchgate.net

For bendamustine esters, stability is a key consideration, as they are subject to enzymatic cleavage in plasma to release the active parent drug. nih.gov Studies on various neutral and basic esters of bendamustine have shown that their stability against enzymatic hydrolysis varies significantly depending on the structure of the ester group. nih.gov For instance, certain branched esters are considerably more stable than their linear counterparts. nih.gov

Specific in vitro data on the encapsulation of this compound to modulate its stability and release from a delivery system is not available in the reviewed literature. Such studies would be necessary to determine if encapsulation could protect the ester from premature hydrolysis while allowing for controlled release at a target site.

Liposomal Formulations for Preclinical Investigations

Liposomes are vesicular structures made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them a versatile platform for drug delivery. uit.nonih.gov Research into liposomal formulations of bendamustine hydrochloride has been conducted to improve its stability and pharmacokinetic profile. uit.noresearchgate.net These studies have explored different lipid compositions and preparation techniques to optimize drug loading and release characteristics. researchgate.netresearchgate.net For example, preparing liposomes with an acidic aqueous core has been shown to hamper the hydrolysis of the encapsulated bendamustine. researchgate.netsynzeal.com

Despite the investigation of liposomes for the parent drug, preclinical investigation data for liposomal formulations specifically containing this compound are not found in the public domain literature. The development of such a formulation would require addressing the hydrophobic nature of the ester and its partitioning within the lipid bilayer, as well as its stability within the liposomal structure.

Polymer-Drug Conjugates and Targeted Delivery Systems

Polymer-drug conjugates involve the covalent attachment of a drug to a polymer backbone. This strategy can enhance the solubility, stability, and circulation half-life of the attached drug. Research has been conducted on conjugating bendamustine to various polymers, including polyamidoamine (PAMAM) dendrimers and polyphosphoesters, often through an ester bond. researchgate.netresearchgate.net These conjugates have demonstrated improved stability and sustained-release profiles in vitro. researchgate.net

This compound is itself a prodrug where the active molecule is linked to an isopropyl group via an ester bond. synzeal.com Further conjugation of this specific ester to a larger polymer carrier to create a targeted delivery system is a theoretical possibility but has not been described in the available research. Such a system could potentially combine the improved cellular uptake of the ester with the targeting capabilities of a polymer decorated with specific ligands. However, no studies detailing the synthesis or evaluation of such polymer-Bendamustine Isopropyl Ester conjugates were identified.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Resistance Mechanisms to Bendamustine (B91647) Esters at the Cellular Level

While bendamustine esters can overcome some resistance mechanisms inherent to the parent compound, the emergence of novel resistance is a critical area for future study. nih.gov The parent drug, bendamustine, is known to induce cell death through extensive and durable DNA damage, activating p53-dependent pathways and leading to mitotic catastrophe. nih.govresearchgate.net Resistance to bendamustine can be associated with alterations in DNA repair pathways. nih.gov

Future preclinical research on Bendamustine Isopropyl Ester should focus on several potential avenues of acquired resistance:

Alterations in Esterase Activity: this compound is a prodrug that relies on intracellular esterases to be converted into its active form. A potential resistance mechanism could involve the downregulation or mutation of key cellular esterases, such as specific carboxylesterases, leading to reduced bioactivation of the prodrug within the cancer cell. Investigating the expression and activity levels of these enzymes in ester-resistant cell lines will be crucial.

Enhanced Drug Efflux: The increased lipophilicity of the ester form, which aids cellular entry, might also make it a substrate for different ATP-binding cassette (ABC) transporters than the parent compound. Studies should explore whether transporters like ABCG2 (Breast Cancer Resistance Protein) or others are upregulated in cells chronically exposed to this compound, leading to increased efflux and reduced intracellular drug concentration.

Modified DNA Damage Response (DDR): The significantly higher intracellular concentrations achieved by bendamustine esters may impose a different level of stress on the cell's DNA repair machinery compared to the parent drug. nih.govplos.org This could drive the selection of cells with enhanced DDR capabilities, specifically those efficient at repairing the complex inter- and intra-strand crosslinks caused by bendamustine. theoncologynurse.com Research should focus on identifying which specific DDR pathways (e.g., homologous recombination, Fanconi anemia pathway) are critical for repairing ester-induced damage.

Transport Mechanisms: Initial studies suggested that organic cation transporters (OCTs) might be involved in the uptake of some charged bendamustine esters. nih.govnih.govuni-regensburg.de However, the expression of OCT1 and OCT3 did not consistently correlate with sensitivity across different cancer cell lines. nih.govplos.orgnih.gov Further research is needed to clarify the role of these and other transporters in the uptake of neutral esters like this compound and whether their modulation contributes to resistance.

Development of Biomarkers for Preclinical Efficacy

To facilitate the translation of this compound into clinical settings, the development of robust preclinical biomarkers to predict efficacy is paramount. These biomarkers would enable the selection of tumor types and patient populations most likely to respond.

Key areas for biomarker discovery include:

p53 Expression and Functional Status: Bendamustine esters have been shown to increase the expression of the tumor suppressor protein p53, a key mediator of the cellular response to DNA damage. nih.govplos.orgnih.gov The status of the TP53 gene (wild-type vs. mutant) and its ability to be induced by the drug could serve as a strong predictive biomarker for apoptosis-mediated cell death.

Esterase Expression Profiles: As the bioactivation of the prodrug is enzyme-dependent, quantifying the expression and activity of relevant intracellular esterases within tumor tissue could predict the efficiency of conversion to the active cytotoxic agent. Tumors with high levels of specific esterases may exhibit greater sensitivity.

DNA Repair Pathway Integrity: The expression levels of key proteins in DNA repair pathways could serve as biomarkers. For instance, deficiencies in certain repair pathways may render cells hypersensitive to the high levels of DNA damage induced by bendamustine esters. Gene expression signatures, such as the MCL35 assay used for mantle cell lymphoma, could be adapted or developed to predict sensitivity to these agents. nih.gov

Table 1: Potential Biomarkers for Preclinical Efficacy of Bendamustine Esters This table is interactive. Click on headers to sort.

| Biomarker Candidate | Rationale | Suggested Preclinical Analysis |

|---|---|---|

| p53 Induction & Status | Esters induce p53 expression, a key factor in DNA damage-induced apoptosis. nih.govplos.orgnih.gov | Immunoblotting for p53 protein levels post-treatment; TP53 gene sequencing. |

| Intracellular Esterase Activity | Prodrug requires enzymatic cleavage for bioactivation. Higher activity may lead to higher intracellular concentration of active drug. nih.govresearchgate.net | Enzyme kinetic assays in cell lysates; proteomics to identify specific esterases. |

| DNA Repair Gene Signatures | The integrity of DNA repair pathways dictates cellular ability to survive drug-induced DNA damage. researchgate.nettheoncologynurse.com | RNA sequencing (RNA-Seq) to establish gene expression profiles correlated with sensitivity/resistance. |

| Cellular Accumulation Rate | Higher intracellular concentration is linked to increased cytotoxicity. nih.govuni-regensburg.de | High-Performance Liquid Chromatography (HPLC) or LC-MS/MS to quantify intracellular drug levels. |

Integration with Emerging Preclinical Therapeutic Strategies

The unique potency of this compound makes it an attractive candidate for combination therapies. Future preclinical studies should investigate its synergistic potential with other emerging therapeutic classes to enhance efficacy and overcome resistance.

Potential combination strategies include:

DNA Damage Response Inhibitors: Combining this compound with inhibitors of key DDR proteins, such as PARP inhibitors, could be a powerful strategy. The ester's ability to cause extensive DNA damage, followed by the inhibition of repair mechanisms, could lead to profound synthetic lethality in cancer cells.

Targeted Therapies: In specific cancer types, combining the broad cytotoxic effect of the bendamustine ester with a targeted agent could be highly effective. For example, in lymphomas or leukemias, combinations with PI3K inhibitors or other signaling inhibitors could target multiple cell survival pathways simultaneously. nih.gov

Immunotherapies: Bendamustine is known to have immunomodulatory effects. mdpi.com The potent induction of cell death by its esters could increase the release of tumor-associated antigens, potentially enhancing the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) by promoting an anti-tumor immune response.

Table 2: Emerging Preclinical Combination Strategies for Bendamustine Esters This table is interactive. Click on headers to sort.

| Combination Agent Class | Preclinical Rationale | Potential Target Cancers |

|---|---|---|

| PARP Inhibitors | Enhance the effect of DNA alkylation by blocking a key DNA repair pathway, leading to synthetic lethality. | Solid tumors with DDR deficiencies (e.g., Breast, Ovarian), Lymphomas. |

| PI3K Inhibitors | Dual targeting of DNA integrity and crucial cell survival signaling pathways. nih.gov | Hematologic Malignancies (e.g., CLL, NHL). |

| Immune Checkpoint Inhibitors | Drug-induced tumor cell death may increase antigen presentation and synergize with checkpoint blockade to enhance anti-tumor immunity. mdpi.com | Melanoma, Lung Cancer, Sarcomas. nih.govplos.org |

| BCL-2 Inhibitors | Combine direct DNA damage with the inhibition of anti-apoptotic proteins to lower the threshold for inducing cell death. | Hematologic Malignancies (e.g., CLL). |

Methodological Advancements in Ester Prodrug Evaluation

The preclinical evaluation of ester prodrugs like this compound requires specialized methodologies that go beyond standard cytotoxicity assays. Future research will depend on advancing these techniques to better predict in vivo behavior. scirp.org

Key methodological advancements should focus on: